molecular formula C7H6BrNO3S B13447692 3-Bromo-5-formylbenzene-1-sulfonamide

3-Bromo-5-formylbenzene-1-sulfonamide

Cat. No.: B13447692
M. Wt: 264.10 g/mol
InChI Key: JAEAKKUKOICUIQ-UHFFFAOYSA-N
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Description

3-Bromo-5-formylbenzene-1-sulfonamide is an organosulfur compound that contains a bromine atom, a formyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-formylbenzene-1-sulfonamide typically involves the bromination of 5-formylbenzene-1-sulfonamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under controlled conditions . The reaction proceeds as follows:

  • Dissolve 5-formylbenzene-1-sulfonamide in DCM.
  • Add NBS to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-formylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: 3-Bromo-5-carboxybenzene-1-sulfonamide.

    Reduction: 3-Bromo-5-hydroxymethylbenzene-1-sulfonamide.

    Coupling: Biaryl derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-formylbenzene-1-sulfonamide is unique due to the presence of both a bromine atom and a formyl group on the benzene ring, which allows for diverse chemical modifications and applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C7H6BrNO3S

Molecular Weight

264.10 g/mol

IUPAC Name

3-bromo-5-formylbenzenesulfonamide

InChI

InChI=1S/C7H6BrNO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-4H,(H2,9,11,12)

InChI Key

JAEAKKUKOICUIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)C=O

Origin of Product

United States

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